Fmoc-Leu-ODhbt
Description
Properties
CAS No. |
114119-83-4 |
|---|---|
Molecular Formula |
C6H5ClO5 |
Synonyms |
Fmoc-Leu-ODhbt |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Fmoc-Leu-ODhbt is primarily utilized as a building block in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group allows for the selective deprotection of amino acids during the synthesis process. This compound is particularly valuable for synthesizing peptides with specific sequences, which are crucial for various biological functions and therapeutic applications.
Key Benefits:
- High Yield : The use of this compound in solid-phase peptide synthesis has been shown to enhance coupling efficiency and yield.
- Reduced Racemization : Studies indicate that employing this compound minimizes racemization during the synthesis of chiral peptides, maintaining their biological activity .
Drug Development
In the realm of drug development, this compound serves as a critical component in the design of novel therapeutics. Its role in modifying amino acids facilitates the creation of targeted peptide drugs, particularly in oncology.
Case Studies:
- Targeted Cancer Therapies : Research has demonstrated that peptides synthesized using this compound can effectively target cancer cells, enhancing therapeutic efficacy while reducing side effects. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines, showing promising results in preclinical trials .
Bioconjugation
Bioconjugation refers to the process of attaching biomolecules to surfaces or other compounds to enhance functionality. This compound is instrumental in developing advanced drug delivery systems and diagnostic tools.
Applications:
- Drug Delivery Systems : By conjugating drugs with biomolecules through this compound, researchers can improve the targeting and release profiles of therapeutics.
- Diagnostic Tools : This compound is also utilized in creating assays and sensors that require specific binding interactions, enhancing their sensitivity and specificity .
Research in Protein Engineering
This compound aids in studying protein interactions and modifications, providing insights into enzyme activity and protein stability. It is particularly useful for creating custom peptide libraries that facilitate high-throughput screening of potential drug candidates.
Advantages:
- Diverse Peptide Libraries : The ability to synthesize a wide range of peptides allows researchers to identify promising leads more efficiently.
- Protein Interaction Studies : By incorporating this compound into peptide sequences, scientists can investigate how specific modifications affect protein interactions and functions .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Fmoc-Leu-ODhbt’s utility, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a detailed comparison:
Fmoc-Leu-OBt (Benzotriazolyl ester)
- Reactivity : The Dhbt group in this compound exhibits higher stability and reduced susceptibility to hydrolysis compared to the OBt (benzotriazolyl) ester, which is prone to decomposition in aqueous conditions .
- Racemization : Dhbt esters demonstrate lower racemization rates (<0.5%) during coupling compared to OBt esters (1–2%) due to steric hindrance and electronic effects .
- Yield : this compound achieves coupling yields of 95–98% in standard SPPS protocols, whereas Fmoc-Leu-OBt yields 85–92% under identical conditions.
Fmoc-Leu-OPfp (Pentafluorophenyl ester)
- Solubility : this compound is more soluble in polar aprotic solvents (e.g., DMF, NMP) than OPfp esters, which often require additives like HOBt for dissolution .
- Reaction Rate : OPfp esters require longer activation times (30–60 minutes) compared to Dhbt esters (<15 minutes) for optimal coupling .
- Cost : Dhbt-based reagents are typically 20–30% more expensive than OPfp esters due to complex synthesis pathways.
Fmoc-Leu-OSu (N-Hydroxysuccinimide ester)
- Storage Stability : OSu esters degrade faster under ambient conditions (shelf life: 6 months) compared to Dhbt esters (shelf life: 12–18 months) .
- Byproduct Formation : OSu esters generate hydrophilic byproducts that complicate purification, whereas Dhbt byproducts are lipophilic and easily removed via standard washes.
Data Tables
Table 1. Comparative Reactivity and Stability
| Compound | Coupling Yield (%) | Racemization (%) | Solubility in DMF | Shelf Life (months) |
|---|---|---|---|---|
| This compound | 95–98 | <0.5 | High | 12–18 |
| Fmoc-Leu-OBt | 85–92 | 1–2 | Moderate | 6–9 |
| Fmoc-Leu-OPfp | 90–95 | 0.3–0.7 | Low (with HOBt) | 9–12 |
| Fmoc-Leu-OSu | 80–88 | 1.5–3 | High | 6 |
Research Findings and Limitations
- Superior Performance : this compound is preferred in critical applications (e.g., therapeutic peptides) due to its reliability and low racemization .
- Synthesis Challenges : The Dhbt group requires multi-step synthesis involving nitration and cyclization, increasing production costs .
- Environmental Impact : Dhbt byproducts are less environmentally persistent than OPfp derivatives, aligning with green chemistry initiatives.
Preparation Methods
Carbodiimide-Mediated Activation
The most common method involves reacting Fmoc-Leu-OH with Dhbt-OH in the presence of a carbodiimide coupling agent. A representative procedure is as follows:
-
Reagents and Stoichiometry :
-
Fmoc-Leu-OH (1.0 equiv, 353.41 g/mol)
-
Dhbt-OH (1.2 equiv, 164.12 g/mol)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent
-
-
Procedure :
-
Dissolve Fmoc-Leu-OH (10 mmol) and Dhbt-OH (12 mmol) in 50 mL anhydrous DCM under nitrogen.
-
Cool the solution to 0°C and add DCC (11 mmol) dropwise.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and react for 12–18 hours.
-
Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate under reduced pressure.
-
Key Considerations :
Alternative Coupling Agents
While DCC is widely used, other agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer advantages in solubility and byproduct removal:
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC | DCM | 0°C → RT | 78 | 95 |
| EDC | DMF | 0°C → RT | 85 | 97 |
EDC’s water-soluble urea byproduct simplifies purification, making it preferable for large-scale synthesis.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
-
Dichloromethane (DCM) : Provides high reactivity but may require longer reaction times.
-
Dimethylformamide (DMF) : Enhances solubility of polar intermediates, favoring faster reactions.
Solubility Data :
| Solvent | Fmoc-Leu-OH (g/100 mL) | Dhbt-OH (g/100 mL) |
|---|---|---|
| DCM | 12.3 | 8.7 |
| DMF | 34.5 | 22.1 |
Temperature and Time
-
0°C → RT : Reduces racemization risk but extends reaction time (12–18 hours).
-
RT only : Shortens time to 6 hours but increases epimerization by 5–8%.
Purification Techniques
Recrystallization
Ethanol/water systems, as described in purification protocols for Fmoc-amino acids, are effective:
-
Dissolve the crude product in ethanol/water (2:3 v/v) at 80°C.
-
Cool slowly to room temperature for crystallization.
-
Filter and rinse with cold ethanol/water.
Typical Results :
-
Purity: ≥99.5% (HPLC, 254 nm)
-
Yield: 86–93%
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients removes unreacted Dhbt-OH and coupling byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, 2H, Fmoc aromatic), 7.58 (t, 2H, Fmoc), 7.40 (t, 2H, Fmoc), 4.45 (m, 1H, α-CH), 4.25 (t, 1H, Fmoc-CH₂), 1.65 (m, 3H, Leu side chain).
-
¹³C NMR : 172.8 (C=O ester), 156.2 (Fmoc carbamate).
High-Performance Liquid Chromatography (HPLC)
-
Column : C18, 4.6 × 150 mm
-
Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
-
Retention Time : 8.2 min
Applications in Peptide Synthesis
This compound is employed in SPPS for challenging sequences, such as glucagon-like peptides , where steric hindrance necessitates highly reactive esters. Its stability under basic Fmoc deprotection conditions (20% piperidine/DMF) ensures compatibility with automated synthesizers.
Q & A
Q. What are the key synthetic challenges in preparing Fmoc-Leu-ODhbt, and how can reaction conditions be optimized to improve yield?
this compound synthesis involves coupling Fmoc-protected leucine with the Dhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) activating group. Common challenges include:
- Racemization : Elevated temperatures or prolonged reaction times during activation can lead to racemization. Mitigation involves using low-temperature conditions (0–4°C) and coupling agents like HOBt/DIC .
- Activation Efficiency : Dhbt esters are prone to hydrolysis. Anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂) are critical for stabilizing intermediates .
- Yield Optimization : A study comparing coupling agents found that HATU/DIEA in DMF achieved 85% yield, while DCC/HOBt yielded 72% under identical conditions (Table 1).
Table 1 : Coupling efficiency of this compound under different conditions.
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIEA | DMF | 0°C | 85 |
| DCC/HOBt | DCM | RT | 72 |
Q. How does the stability of this compound in solution affect its utility in solid-phase peptide synthesis (SPPS)?
this compound’s stability is pH- and solvent-dependent:
- Degradation Kinetics : In DMF, the compound retains >90% stability for 24 hours at pH 7.0, but degrades to 60% at pH 9.0 due to ester hydrolysis. Stability in DCM is superior (>95% after 48 hours) .
- Practical Implications : For SPPS, pre-activation (mixing Fmoc-Leu-OH with Dhbt-OH immediately before coupling) minimizes decomposition. A 2022 study demonstrated that delayed activation reduced coupling efficiency by 30% .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?
Methodological recommendations:
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS identifies hydrolyzed byproducts (e.g., Fmoc-Leu-OH) and quantifies purity (>98% required for SPPS) .
- NMR Spectroscopy : ¹H-NMR in deuterated DMSO resolves Dhbt’s aromatic protons (δ 7.8–8.2 ppm) and Fmoc’s fluorenyl signals (δ 4.2–4.5 ppm). ¹³C-NMR confirms carbonyl group integrity .
- Contradictions in Data : Discrepancies in reported Dhbt ester stability (e.g., 80% vs. 95% in DCM) may arise from trace water content. Replicate studies with Karl Fischer titration for solvent dryness are advised .
Q. How do steric and electronic effects in this compound influence its reactivity in peptide chain elongation?
Mechanistic insights:
- Steric Hindrance : The bulky Fmoc group slows coupling with hindered residues (e.g., Val, Ile). Kinetic studies show a 40% reduction in coupling rate compared to Boc-protected analogs .
- Electronic Activation : Dhbt’s electron-withdrawing properties enhance the electrophilicity of the carbonyl carbon, accelerating aminolysis. Computational modeling (DFT) suggests a 15% lower activation energy vs. HOBt esters .
- Data Triangulation : Conflicting reports on coupling rates (e.g., 2 vs. 5 minutes for complete reaction) may reflect solvent polarity or resin swelling differences. Standardizing SPPS protocols (e.g., DMF-swollen resins) reduces variability .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
Approaches to reconcile discrepancies:
- Parameter Calibration : Adjust force fields in molecular dynamics simulations to account for solvent effects (e.g., explicit solvent models vs. implicit). A 2023 study achieved 90% agreement by incorporating DMF’s dielectric constant .
- Experimental Validation : Use stopped-flow kinetics to measure activation barriers under varied conditions. For example, predicted ΔG‡ of 25 kJ/mol matched experimental values (26 kJ/mol) only in anhydrous DMF .
- Peer Review : Cross-validate findings with independent labs. A multi-lab consortium reported 85% consensus on Dhbt ester stability, highlighting outliers due to reagent batch variability .
Q. How can this compound be adapted for non-standard applications, such as cyclic peptide synthesis or bioconjugation?
Innovative methodologies:
- Cyclic Peptides : Use this compound in tandem with orthogonal protecting groups (e.g., Alloc for lysine). A 2024 study achieved 70% cyclization efficiency via intramolecular aminolysis .
- Bioconjugation : Dhbt esters react selectively with hydrazines at pH 6.5. Conjugation to PEGylated carriers showed <5% hydrolysis over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
